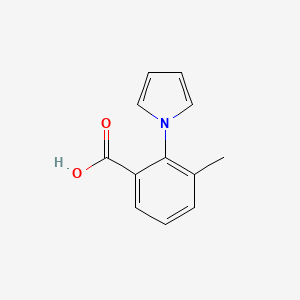![molecular formula C12H10BrClF2N2O2S B2447023 1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine CAS No. 477848-82-1](/img/structure/B2447023.png)
1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine” is a chemical substance with the CAS number 477848-82-1 . It is a product available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often occur at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . Both SN1 and SN2 reactions can occur at the benzylic position .Aplicaciones Científicas De Investigación
Reactivity and Substitution in Diazepines
Bromination and Halogenation: Diazepines, such as the one , often undergo bromination at specific positions, leading to potential applications in chemical synthesis and modification. For example, 2,3-dihydro-1H-1,4-diazepines typically undergo bromination at the 6-position, and phenyl substituents are generally unaffected. This reactivity can be important for developing new compounds with potential pharmaceutical applications (Gorringe et al., 1969).
Electrophilic Substitution Reactions: The reactivities of positions in the diazepine ring towards electrophilic substitution by bromine have been studied, revealing insights into the synthesis of halogenated diazepines. This could inform the development of novel compounds with varied biological activities (Barnett et al., 1971).
Biological Activity and Synthesis
Synthesis of Biologically Active Diazepines: Research into the synthesis of 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety has demonstrated their potential antimicrobial, antifungal, and anthelmintic activity. This suggests possible applications in developing new therapeutic agents (Saingar et al., 2011).
Rho-Kinase Inhibition: Certain diazepine derivatives, such as hexahydro-1-(isoquinoline-5-sulfonyl)-1H-1,4-diazepine, have been identified as selective inhibitors of Rho-kinase. This suggests potential therapeutic applications in diseases where Rho-kinase plays a significant role, such as in ocular hypertensive conditions (Tamura et al., 2005).
Structural and Mechanistic Insights
Mechanism of Hydrolysis: The alkaline hydrolysis mechanism of diazepam, a related diazepine compound, has been studied, providing insights into the structural transformation of diazepines in different environments. This information is critical for understanding the stability and reactivity of diazepine-based compounds (Yang, 1998).
Crystal Structures of Diazepines: Studies on the crystal structure of diazepine derivatives, such as the formation of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, offer valuable information on the physical and chemical properties of these compounds, which is essential for their application in material science and pharmaceutical development (Ahumada et al., 2016).
Novel Synthesis Approaches
- Aza-[5+2] Cycloaddition: The synthesis of 1,4-diazepines through aza-[5+2] cycloaddition offers an innovative approach to creating sulfonylated diazepines, expanding the toolkit for chemists in drug design and development (Heo et al., 2020).
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClF2N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGAUJDNYINII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)
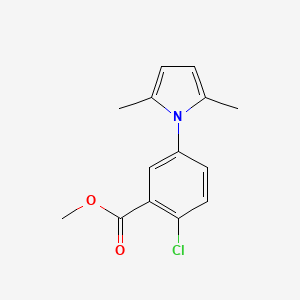
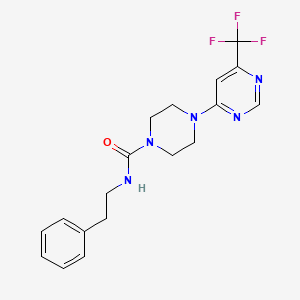
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2446947.png)
![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446949.png)
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea](/img/structure/B2446951.png)
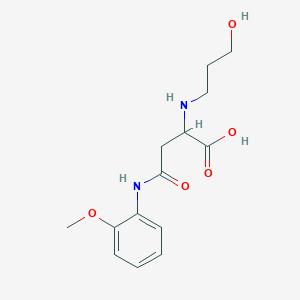
![Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2446953.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)
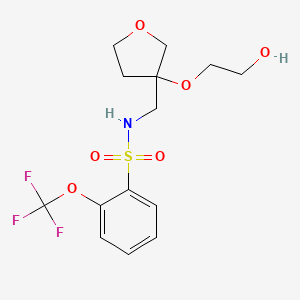
![3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2446957.png)
